REACTION_CXSMILES
|
[OH-].[Na+].[I:3][C:4]1[C:9]([O:10][CH3:11])=[C:8]([OH:12])[CH:7]=[C:6]([I:13])[N:5]=1.I[CH2:15][CH2:16][CH2:17][O:18][CH3:19].O>CN(C)C=O.C(OCC)(=O)C>[I:3][C:4]1[C:9]([O:10][CH3:11])=[C:8]([O:12][CH2:15][CH2:16][CH2:17][O:18][CH3:19])[CH:7]=[C:6]([I:13])[N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
IC1=NC(=CC(=C1OC)O)I
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
ICCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 15 minutes at room temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ethyl acetate (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=NC(=CC(=C1OC)OCCCOC)I
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |